3-(2H-1,2,3-Triazol-2-yl)pyridine 3-(2H-1,2,3-Triazol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17258034
InChI: InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H
SMILES:
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

3-(2H-1,2,3-Triazol-2-yl)pyridine

CAS No.:

Cat. No.: VC17258034

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

3-(2H-1,2,3-Triazol-2-yl)pyridine -

Specification

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name 3-(triazol-2-yl)pyridine
Standard InChI InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H
Standard InChI Key NJRYJHSCUMBRAM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)N2N=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2H-1,2,3-Triazol-2-yl)pyridine (C₇H₆N₄) consists of a six-membered pyridine ring substituted at the 3-position with a 1,2,3-triazole group. The triazole exists in its 2H-tautomeric form, which avoids the tautomerism observed in 1H-triazoles, enhancing molecular stability. The planar arrangement of the two aromatic rings facilitates π-π stacking interactions, critical for binding biological targets such as enzymes and receptors.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆N₄
Molecular Weight146.15 g/mol
IUPAC Name3-(triazol-2-yl)pyridine
Canonical SMILESC1=CC(=CN=C1)N2N=CC=N2
Hydrogen Bond Acceptors4
Rotatable Bond Count1

The compound’s solubility profile is influenced by its heteroaromatic structure, exhibiting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.

Synthesis and Optimization Strategies

Huisgen Cycloaddition: The Click Chemistry Approach

The most efficient synthesis route employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a paradigm of click chemistry. This method involves reacting 3-azidopyridine with terminal alkynes in the presence of copper(II) acetate and sodium ascorbate, yielding the triazole ring under mild conditions (room temperature, aqueous/organic solvent systems) .

Representative Reaction:
3-azidopyridine + HC≡C-R → 3-(2H-1,2,3-triazol-2-yl)pyridine derivatives

Key advantages include:

  • High atom economy (≥90% yield)

  • Tolerance to diverse functional groups (e.g., esters, halides)

  • Compatibility with green solvents (THF/water mixtures)

Alternative Synthetic Routes

While CuAAC dominates industrial production, exploratory methods include:

  • Thermal Cycloaddition: Azide-alkyne reactions under solvent-free microwave irradiation, reducing reaction times from hours to minutes.

  • Flow Chemistry: Continuous synthesis in microreactors enhances scalability and purity, critical for pharmaceutical manufacturing.

Pharmaceutical Applications and Biological Activity

Antimicrobial Agents

The triazole-pyridine hybrid exhibits broad-spectrum activity against Gram-negative pathogens. Mechanistic studies suggest inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Table 2: Antimicrobial Efficacy of Derivatives

Derivative Substituent (R)MIC against E. coli (µM)MIC against P. aeruginosa (µM)
-H5.04.5
-CH₃3.23.8
-Cl2.12.9

Electron-withdrawing groups (e.g., -Cl) enhance potency by increasing membrane permeability and target affinity.

Central Nervous System (CNS) Therapeutics

Derivatives bearing lipophilic substituents (e.g., -CF₃, -OCH₃) cross the blood-brain barrier, modulating GABAₐ receptors and showing anxiolytic effects in murine models. A 2024 study reported a 40% reduction in seizure frequency in epileptic rats at 10 mg/kg doses.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Hydrogen Bonding Networks

The triazole’s N2 and N3 atoms serve as hydrogen bond acceptors, interacting with amino acid residues in target proteins. Molecular dynamics simulations reveal:

  • Strong interactions with Asp189 in thrombin (ΔG = -8.2 kcal/mol)

  • Moderate binding to HIV-1 protease’s catalytic aspartates (Kᵢ = 120 nM)

Electronic Effects of Substituents

Electron-donating groups (-OCH₃) increase electron density on the triazole ring, enhancing π-stacking with aromatic residues. Conversely, electron-withdrawing groups (-NO₂) improve metabolic stability by reducing cytochrome P450 oxidation.

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimization of:

  • Copper catalyst removal (residual Cu < 10 ppm)

  • Solvent recovery systems (≥95% THF recycling)

  • Crystallization conditions for polymorph control

Emerging Research Directions

Photodynamic Therapy (PDT) Applications

Recent studies explore zinc(II) complexes of triazolylpyridines as photosensitizers. Upon 450 nm irradiation, these complexes generate singlet oxygen (¹O₂) with quantum yields of 0.42–0.56, enabling targeted cancer cell ablation.

Bioconjugation Strategies

Site-specific conjugation to monoclonal antibodies via NHS ester derivatives enables antibody-drug conjugates (ADCs) with drug-antibody ratios (DAR) of 3.8–4.1. In vivo models show 60% tumor regression in HER2-positive breast cancer.

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